molecular formula C17H18N2O2S B2775248 Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797067-76-5

Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2775248
CAS No.: 1797067-76-5
M. Wt: 314.4
InChI Key: FZVNJINAQGQDFH-UHFFFAOYSA-N
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Description

Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a quinoline moiety fused with a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms

Properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-16(15-6-5-13-3-1-2-4-14(13)18-15)19-9-7-17(8-10-19)21-11-12-22-17/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVNJINAQGQDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common method involves the interaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by thioglycolic acid . This reaction yields a family of spiro-thiazolidinone derivatives in a one-step process with excellent yields (67–79%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the spirocyclic structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) and BRAF V600E, which are involved in cell proliferation and survival pathways . This dual inhibition leads to antiproliferative and apoptotic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its combination of a quinoline ring with a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline moiety and a spirocyclic framework. Its structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure contributes to its diverse biological activities, which will be discussed in detail.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

Quinolin derivatives are known for their anticancer potential, and this compound is no exception. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

ModelEffect ObservedReference
PC12 CellsReduced apoptosis
Mouse Model (Alzheimer's)Improved cognitive function

Q & A

What are the critical considerations for synthesizing Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, and how can yield optimization be achieved?

Basic Synthesis Methodology
The synthesis involves multi-step reactions, starting with the formation of the spirocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) followed by coupling with a quinoline-2-carbonyl moiety. Key steps include:

  • Spirocycle Formation : Use of thiirane or epoxide precursors under controlled anhydrous conditions to prevent hydrolysis of reactive intermediates .
  • Coupling Reaction : Amide bond formation between the spirocyclic amine and quinoline-2-carboxylic acid derivatives, often using coupling agents like EDCI or HATU .
  • Yield Optimization : Solvent choice (e.g., THF or DMF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >85% purity .

How can X-ray crystallography resolve ambiguities in the structural determination of this spirocyclic compound?

Advanced Structural Analysis
X-ray crystallography is essential for confirming the spiro junction and heteroatom placement. Key steps include:

  • Data Collection : Use a single crystal (0.2–0.3 mm) with Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure solution .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths (e.g., C–S: ~1.81 Å, C–O: ~1.43 Å) .
  • Ambiguity Resolution : ORTEP-3 visualizes thermal ellipsoids to distinguish between possible conformers, particularly around the spiro center .

What pharmacological targets are associated with this compound, and how can binding affinity assays be designed?

Basic Pharmacological Profiling
The compound’s spirocyclic structure suggests potential interactions with σ receptors (σ1/σ2) and neurotransmitter transporters (e.g., 5-HT1A). Assay design considerations:

  • Radioligand Displacement : Use [³H]-DTG for σ2 receptor binding (IC₅₀ typically <10 µM for active analogs) .
  • Cell-Based Assays : HEK293 cells transfected with human σ1 receptors; measure cAMP inhibition via ELISA .
  • Controls : Include haloperidol (σ1 antagonist) and SM-21 (σ2 antagonist) as reference compounds .

How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Reaction Mechanism Analysis
The spirocyclic thia-oxa-aza system introduces steric hindrance and electronic modulation:

  • Steric Effects : The 4-thia group creates a bulky environment, favoring SN1 over SN2 mechanisms in sulfonamide derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., tosyl) on the spiro nitrogen enhance electrophilicity, accelerating reactions with nucleophiles like Grignard reagents .
  • Kinetic Studies : Monitor reaction progress via LC-MS; pseudo-first-order kinetics (kobs ~10⁻³ s⁻¹) are typical .

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